RB-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

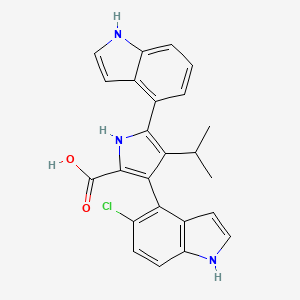

Fórmula molecular |

C24H20ClN3O2 |

|---|---|

Peso molecular |

417.9 g/mol |

Nombre IUPAC |

3-(5-chloro-1H-indol-4-yl)-5-(1H-indol-4-yl)-4-propan-2-yl-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C24H20ClN3O2/c1-12(2)19-21(20-15-9-11-27-18(15)7-6-16(20)25)23(24(29)30)28-22(19)14-4-3-5-17-13(14)8-10-26-17/h3-12,26-28H,1-2H3,(H,29,30) |

Clave InChI |

IUEFQUANJWCUNT-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=C(NC(=C1C2=C(C=CC3=C2C=CN3)Cl)C(=O)O)C4=C5C=CNC5=CC=C4 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Binding Affinity of RB-3 to the RING1B-BMI1 Complex

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding affinity and mechanism of action of RB-3, a small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1). The core of PRC1's enzymatic activity resides in the heterodimeric complex formed by RING1B and BMI1, which functions as an E3 ubiquitin ligase responsible for the monoubiquitination of histone H2A at lysine 119 (H2Aub). This modification is a key epigenetic mark associated with transcriptional repression. Dysregulation of PRC1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound represents a valuable chemical tool for studying PRC1 biology and a promising starting point for the development of novel anti-cancer agents.[1][2][3]

Quantitative Binding and Inhibition Data

The interaction between this compound and the RING1B-BMI1 complex has been characterized using various biochemical and biophysical assays. The key quantitative metrics are summarized in the table below for easy comparison.

| Parameter | Value | Method | Target | Reference |

| Dissociation Constant (Kd) | 2.8 μM | Nuclear Magnetic Resonance (NMR) Titration | RING1B-BMI1f | [1][4] |

| IC50 (H2A Ubiquitination) | 1.6 μM | In vitro Ubiquitination Assay | RING1B-BMI1 | [1] |

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the RING domain of RING1B.[2] This binding event induces the formation of a hydrophobic pocket within the RING domain.[2] Mechanistically, the presence of this compound physically obstructs the interaction between the RING1B-BMI1 complex and its substrate, the nucleosome.[1][2] By preventing this association, this compound effectively inhibits the E3 ligase activity of the complex, leading to a decrease in global H2A ubiquitination levels.[1][2] This mode of action has been shown to induce differentiation in leukemia cell lines and primary acute myeloid leukemia (AML) samples.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the RING1B-BMI1 complex and a general experimental workflow for characterizing inhibitors like this compound.

Caption: PRC1 Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for Inhibitor Characterization.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding and inhibitory activity of this compound against the RING1B-BMI1 complex.

NMR Titration for Binding Affinity (Kd) Determination

This protocol is based on the methods described for the characterization of this compound and its precursors.[4]

Objective: To determine the dissociation constant (Kd) of this compound binding to the RING1B-BMI1 complex by monitoring chemical shift perturbations in 1H-15N HSQC spectra.

Materials:

-

15N-labeled RING1B-BMI1f protein complex in NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

-

This compound stock solution in a compatible solvent (e.g., DMSO-d6).

-

NMR tubes.

-

NMR spectrometer equipped with a cryoprobe.

Procedure:

-

Sample Preparation:

-

Prepare a 50-100 µM solution of 15N-labeled RING1B-BMI1f in NMR buffer.

-

Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in a deuterated solvent that is compatible with the protein and does not interfere with the experiment.

-

-

Initial Spectrum Acquisition:

-

Acquire a 1H-15N HSQC spectrum of the 15N-labeled RING1B-BMI1f solution alone. This will serve as the reference (apo) spectrum.

-

-

Titration:

-

Add small aliquots of the this compound stock solution to the protein sample in the NMR tube.

-

After each addition, gently mix the sample and allow it to equilibrate for a few minutes.

-

Acquire a 1H-15N HSQC spectrum after each addition of this compound.

-

Continue the titration until no further significant chemical shift changes are observed, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Process and analyze the series of HSQC spectra.

-

Identify and track the chemical shift perturbations (CSPs) of specific protein backbone amide resonances upon addition of this compound.

-

Calculate the combined chemical shift difference (Δδ) for each affected residue at each titration point using the following equation: Δδ = √[(ΔδH)^2 + (α * ΔδN)^2], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.2).

-

Plot the chemical shift changes as a function of the molar ratio of this compound to the protein.

-

Fit the binding isotherms to a one-site binding model to extract the dissociation constant (Kd).

-

In Vitro H2A Ubiquitination Assay

This protocol is adapted from established methods for assaying PRC1 E3 ligase activity.[5][6]

Objective: To measure the inhibitory effect of this compound on the E3 ligase activity of the RING1B-BMI1 complex by monitoring the formation of monoubiquitinated H2A (H2Aub).

Materials:

-

Recombinant human E1 activating enzyme (UBE1).

-

Recombinant human E2 conjugating enzyme (e.g., UBCH5c).

-

Recombinant RING1B-BMI1 complex (E3 ligase).

-

Recombinant human ubiquitin.

-

Reconstituted mononucleosomes or purified histone H2A as the substrate.

-

ATP solution.

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 µM ZnCl2, 1 mM DTT).

-

This compound stock solution in DMSO.

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies: anti-H2A, anti-ubiquitin, or anti-H2Aub.

Procedure:

-

Reaction Setup:

-

Prepare a master mix containing the ubiquitination reaction buffer, E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), ubiquitin (e.g., 10 µM), and substrate (e.g., 1 µM nucleosomes).

-

In separate tubes, add varying concentrations of this compound (or DMSO as a vehicle control).

-

Add the RING1B-BMI1 complex (e.g., 500 nM) to each tube.

-

Pre-incubate the E3 ligase with the inhibitor for a short period (e.g., 15-30 minutes) at room temperature.

-

-

Initiation of Reaction:

-

Initiate the ubiquitination reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Termination of Reaction:

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

-

-

Detection and Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform a Western blot using an antibody specific for H2Aub or ubiquitin to detect the formation of ubiquitinated H2A. An antibody against total H2A can be used as a loading control.

-

Quantify the band intensities of H2Aub and normalize to the loading control.

-

Plot the percentage of inhibition as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

AlphaScreen Assay for RING1B-BMI1 and Nucleosome Interaction

This protocol is based on the principles of AlphaScreen technology and its application in studying protein-protein and protein-nucleosome interactions.[4]

Objective: To quantify the inhibitory effect of this compound on the interaction between the RING1B-BMI1 complex and nucleosomes in a high-throughput format.

Materials:

-

Biotinylated nucleosomes.

-

GST-tagged RING1B-BMI1 complex.

-

Streptavidin-coated Donor beads.

-

Anti-GST Acceptor beads.

-

AlphaScreen assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

-

This compound stock solution in DMSO.

-

384-well microplates.

-

An AlphaScreen-compatible plate reader.

Procedure:

-

Reagent Preparation:

-

Dilute all reagents (biotinylated nucleosomes, GST-RING1B-BMI1, Donor beads, and Acceptor beads) in the AlphaScreen assay buffer to their optimal working concentrations, which should be determined through titration experiments.

-

-

Assay Setup:

-

In a 384-well plate, add the this compound compound at various concentrations (and DMSO as a control).

-

Add the GST-RING1B-BMI1 complex and the biotinylated nucleosomes to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the interaction to reach equilibrium.

-

-

Bead Addition and Incubation:

-

Add the anti-GST Acceptor beads and incubate in the dark for a period (e.g., 60 minutes).

-

Add the Streptavidin-coated Donor beads and incubate again in the dark for a period (e.g., 60-120 minutes).

-

-

Signal Detection:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

The AlphaScreen signal is proportional to the extent of the RING1B-BMI1-nucleosome interaction.

-

Plot the signal as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for the disruption of the interaction.

-

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is based on general EMSA principles for studying protein-DNA/nucleosome interactions.[7][8][9]

Objective: To qualitatively or semi-quantitatively assess the ability of this compound to disrupt the binding of the RING1B-BMI1 complex to nucleosomes.

Materials:

-

Recombinant RING1B-BMI1 complex.

-

Purified nucleosomes.

-

This compound stock solution in DMSO.

-

EMSA binding buffer (e.g., 20 mM HEPES pH 7.6, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Native polyacrylamide gel.

-

Gel running buffer (e.g., 0.5x TBE).

-

DNA stain (e.g., SYBR Gold or ethidium bromide).

-

Gel imaging system.

Procedure:

-

Binding Reaction Setup:

-

In separate tubes, set up binding reactions containing the EMSA binding buffer, a fixed concentration of nucleosomes, and the RING1B-BMI1 complex.

-

To test the effect of the inhibitor, add increasing concentrations of this compound to the binding reactions. Include a no-inhibitor control and a no-protein control.

-

Incubate the reactions at room temperature for a specified time (e.g., 30 minutes) to allow binding to occur.

-

-

Electrophoresis:

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.

-

-

Detection:

-

After electrophoresis, stain the gel with a suitable DNA stain to visualize the nucleosomes.

-

Image the gel using a gel imaging system.

-

-

Analysis:

-

In the absence of the RING1B-BMI1 complex, a single band corresponding to free nucleosomes should be observed.

-

In the presence of the RING1B-BMI1 complex, a slower-migrating band corresponding to the protein-nucleosome complex should appear (the "shifted" band).

-

The addition of this compound should lead to a decrease in the intensity of the shifted band and a corresponding increase in the intensity of the free nucleosome band, demonstrating the inhibitory effect of this compound on the interaction.

-

This technical guide provides a detailed overview of the binding characteristics of this compound with the RING1B-BMI1 complex, including quantitative data, its mechanism of action, and comprehensive experimental protocols. This information is intended to be a valuable resource for researchers in the fields of epigenetics, cancer biology, and drug discovery.

References

- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors targeting Polycomb repressive complex 1 RING domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

- 4. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of the histone ubiquitination read–write mechanism of RYBP–PRC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Assay to Study Histone Ubiquitination During Transcriptional Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recognition of UbcH5c and the nucleosome by the Bmi1/Ring1b ubiquitin ligase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Label-Free Electrophoretic Mobility Shift Assay (EMSA) for Measuring Dissociation Constants of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Principles and problems of the electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological function of PRC1 in gene silencing

An In-depth Technical Guide to the Biological Function of PRC1 in Gene Silencing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polycomb Repressive Complex 1 (PRC1) is a master regulator of gene expression, essential for maintaining cellular identity, orchestrating developmental programs, and ensuring tissue homeostasis.[1][2][3] As a multi-subunit E3 ubiquitin ligase, its primary function is to establish and maintain a repressive chromatin state at key developmental gene loci.[4][5] Dysregulation of PRC1 is frequently implicated in various cancers, making it a critical target for therapeutic development.[6][7] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning PRC1-mediated gene silencing, detailing the composition of its various forms, its recruitment to chromatin, and its catalytic and non-catalytic functions. We further explore its crosstalk with Polycomb Repressive Complex 2 (PRC2), summarize key experimental methodologies for its study, and discuss its emerging role as a target for novel cancer therapies.

Composition and Diversity of PRC1 Complexes

Mammalian PRC1 is not a single monolithic entity but rather a family of distinct complexes, each with a unique subunit composition that dictates its specific function and recruitment mechanism.[1][5] All PRC1 complexes are built around a catalytic core heterodimer of an E3 ubiquitin ligase (RING1A or RING1B) and one of six Polycomb group RING finger (PCGF) proteins (PCGF1-6).[1][5] This core association defines the six major classes of PRC1 complexes. These are broadly categorized into two main types: canonical (cPRC1) and non-canonical (ncPRC1).[8][9]

Table 1: Subunit Composition of Canonical and Non-Canonical PRC1 Complexes

| Complex Type | Core Components | Defining Subunits | Key Characteristics |

| Canonical (cPRC1) | RING1A/B + PCGF2/4 | CBX (CBX2/4/6/7/8), PHC (PHC1/2/3) | Binds to H3K27me3 via CBX chromodomain; mediates chromatin compaction.[8][10] |

| Non-canonical (ncPRC1) | RING1A/B + PCGF1/3/5/6 | RYBP or YAF2 | Lacks CBX and PHC subunits; recruited independently of H3K27me3; possesses high H2AK119ub1 catalytic activity.[8][9][11] |

Non-canonical complexes can be further subdivided based on their specific PCGF protein and associated factors, such as KDM2B in PRC1.1 or MGA and E2F6 in PRC1.6, which confer DNA-binding specificity.[1]

Mechanisms of PRC1 Recruitment to Chromatin

The precise targeting of PRC1 to specific genomic loci is critical for its function and is achieved through several distinct mechanisms, broadly divided into PRC2-dependent and PRC2-independent pathways.

PRC2-Dependent Recruitment (Canonical)

The classical model of Polycomb silencing involves a hierarchical recruitment process. First, PRC2 is recruited to target genes where it deposits the histone mark H3K27me3.[12] The CBX subunit of canonical PRC1 then recognizes and binds to this H3K27me3 mark, thereby recruiting the entire cPRC1 complex to the locus.[1][10]

PRC2-Independent Recruitment (Non-Canonical)

Non-canonical PRC1 complexes are recruited to chromatin through mechanisms that do not rely on pre-existing H3K27me3 marks.[1][8] This independent targeting is crucial for initiating Polycomb-mediated silencing at many loci. Key mechanisms include:

-

Recognition of CpG Islands: The KDM2B subunit of the PRC1.1 complex contains a CxxC-zinc finger domain that directly recognizes and binds to unmethylated CpG islands, which are prevalent at the promoters of developmental genes.[1]

-

Transcription Factor-Mediated Recruitment: Specific transcription factors can directly recruit PRC1 to their target genes. For example, the Runx1/CBFβ complex has been shown to physically associate with and recruit PRC1 to chromatin.[13][14][15]

-

DNA Sequence-Specific Binding: Subunits of certain ncPRC1 complexes can bind to specific DNA motifs. The PRC1.6 complex, for instance, contains MGA and E2F6, which bind to E-box and E2F recognition sequences, respectively.[1]

-

Recruitment by Non-coding RNA: Long non-coding RNAs, such as Xist during X-chromosome inactivation, can interact with proteins like hnRNPK to guide PRC1 to specific chromosomal domains.[1]

Molecular Mechanisms of Gene Silencing

PRC1 employs a dual strategy to repress gene transcription, involving both catalytic and non-catalytic activities. These mechanisms can act in concert to establish a robustly silent chromatin state.[1][4]

Catalytic Activity: H2A Monoubiquitination

The defining catalytic activity of PRC1 is the monoubiquitination of histone H2A on lysine 119 (H2AK119ub1), catalyzed by the RING1A/B subunit.[1][10] This histone modification is a hallmark of Polycomb-repressed chromatin and is strongly correlated with transcriptional silencing.[1] The catalytic activity of PRC1 is indispensable for the efficient repression of its target genes.[4][16][17] H2AK119ub1 is thought to contribute to gene silencing by:

-

Inhibiting Transcriptional Elongation: The bulky ubiquitin mark may directly impede the passage of RNA polymerase II.[18]

-

Recruiting Other Factors: H2AK119ub1 can serve as a docking site for other repressive proteins or complexes.

-

Facilitating PRC2 Recruitment: In a critical feedback loop, H2AK119ub1 deposited by ncPRC1 can recruit PRC2, leading to the subsequent deposition of H3K27me3.[1][18]

Non-Catalytic Activities

PRC1 also represses transcription through mechanisms independent of its E3 ligase activity.

-

Chromatin Compaction: PRC1 can bind to multiple nucleosomes simultaneously, promoting the formation of a compact, higher-order chromatin structure.[12][19] This compaction can limit the access of transcription factors and the general transcription machinery to DNA.[12] This function can be independent of H2A ubiquitination.[4][20]

-

Inhibition of the Preinitiation Complex (PIC): PRC1 can directly interfere with the assembly of the RNA polymerase II transcription machinery at promoters. It has been shown to block or disassemble the PIC by targeting the Mediator complex, while leaving TFIID bound to the promoter.[12][21] This creates a "poised" state, where genes are silenced but ready for rapid activation upon removal of the repressive signal.[12]

Crosstalk with PRC2: A Dynamic Interplay

The relationship between PRC1 and PRC2 is more complex than the simple linear hierarchy first proposed. While the canonical pathway of PRC2 recruiting cPRC1 is well-established, compelling evidence now supports a PRC1-initiated model that is crucial for establishing new Polycomb domains.[1][22]

In this alternative pathway, a non-canonical PRC1 complex (e.g., PRC1.1) is first recruited to a target locus via a PRC2-independent mechanism, such as KDM2B binding to CpG islands.[1] This ncPRC1 complex then deposits H2AK119ub1. This histone mark is subsequently recognized by components of the PRC2 complex (specifically by the JARID2 subunit), leading to the recruitment of PRC2 and the deposition of H3K27me3.[1][18] This H3K27me3 mark can then recruit canonical PRC1, creating a positive feedback loop that stabilizes the repressive state.[10] Therefore, PRC1 catalytic activity is central to the entire Polycomb system, driving PRC2 occupancy and the formation of stable Polycomb chromatin domains.[16][17][23]

Therapeutic Targeting of PRC1

The critical role of PRC1 in maintaining cell identity and its frequent dysregulation in cancer make it an attractive target for drug development.[3][6] Overexpression of PRC1 components, such as BMI1 (PCGF4), is associated with poor prognosis in numerous cancers, where it helps maintain the self-renewal of cancer stem cells.[24]

Efforts have focused on developing small-molecule inhibitors that target the catalytic core of PRC1.[6][25] Specifically, inhibitors have been designed to bind directly to the RING1B-BMI1 heterodimer, blocking its E3 ligase activity.[24][26]

Table 2: PRC1 Inhibitors in Development

| Inhibitor | Target | Mechanism of Action | Reported Effect |

| RB-3 / RB-4 | RING1A/B | Directly binds the RING domain, blocking interaction with nucleosomes and inhibiting E3 ligase activity.[24][25] | Decreases global H2AK119ub1; induces differentiation in leukemia cell lines and primary AML samples.[6][24] |

| PTC-209 | BMI1 | Reported to induce BMI1 degradation.[24] | Reduces H2AK119ub1 levels. Mechanism of direct action is less defined.[24] |

These compounds represent valuable chemical tools for studying PRC1 biology and serve as promising leads for the development of novel epigenetic therapies for cancer.[24]

Appendix: Key Experimental Protocols

Protocol: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is the gold-standard method for identifying the genome-wide binding sites of PRC1 subunits and the locations of the H2AK119ub1 mark.[27]

Objective: To map the in vivo interaction sites of a PRC1 protein with DNA.

Methodology:

-

Cross-linking: Treat cultured cells (e.g., 1x10⁷ cells per sample) with formaldehyde (1% final concentration) for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[28]

-

Cell Lysis and Chromatin Shearing: Lyse the cells to release nuclei. Isolate the chromatin and shear it into fragments of 200-600 bp using sonication.[28]

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.

-

Incubate the cleared lysate overnight at 4°C with a ChIP-grade antibody specific to the PRC1 subunit of interest (e.g., RING1B) or the H2AK119ub1 mark.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads extensively with a series of stringent wash buffers (low salt, high salt, LiCl) to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunocomplexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the ChIP DNA using phenol-chloroform extraction or silica spin columns.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library on a next-generation sequencing platform.

-

Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to identify regions of significant enrichment compared to an input control sample.

Protocol: In Vitro H2A Ubiquitination Assay

This biochemical assay is used to directly measure the E3 ligase activity of a reconstituted PRC1 complex.[16][29]

Objective: To determine if a purified PRC1 complex can ubiquitinate H2A in a controlled environment.

Materials:

-

Recombinant, purified PRC1 complex (e.g., RING1B/PCGF4 dimer).

-

Substrate: Recombinant nucleosomes or histone octamers.

-

E1 Ubiquitin-Activating Enzyme.

-

E2 Ubiquitin-Conjugating Enzyme (e.g., UbcH5c).

-

Ubiquitin.

-

ATP.

-

Reaction Buffer.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1 enzyme, and E2 enzyme.

-

Add Substrate: Add the recombinant nucleosomes to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding the purified PRC1 complex.

-

Incubation: Incubate the reaction at 30-37°C for a specified time (e.g., 60 minutes).

-

Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform a Western blot using an antibody that specifically detects monoubiquitinated H2A (H2AK119ub1) to visualize the product. A parallel blot for total H2A can be used as a loading control.

-

Expected Outcome: A band corresponding to the molecular weight of H2A plus ubiquitin (H2AK119ub1) will appear in reactions containing active PRC1, which is absent in negative controls (e.g., reactions without PRC1 or ATP).[16]

References

- 1. mdpi.com [mdpi.com]

- 2. Polycomb repressive complex 1: Regulators of neurogenesis from embryonic to adult stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polycomb complex PRC1 as gatekeeper of intestinal stem cell identity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone H2A mono-ubiquitination is a crucial step to mediate PRC1-dependent repression of developmental genes to maintain ES cell identity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of PRC1 and Histone H2AK119 Monoubiquitination: Revising Popular Misconceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization | CoLab [colab.ws]

- 7. Non-canonical PRC1.1 Targets Active Genes Independent of H3K27me3 and Is Essential for Leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. doaj.org [doaj.org]

- 10. portlandpress.com [portlandpress.com]

- 11. Canonical and non-canonical PRC1 differentially contribute to regulation of neural stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polycomb Repressive Complex 1 (PRC1) Disassembles RNA Polymerase II Preinitiation Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct Recruitment of Polycomb Repressive Complex 1 (PRC1) to Chromatin by Core Binding Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct recruitment of polycomb repressive complex 1 to chromatin by core binding transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Direct Recruitment of Polycomb Repressive Complex 1 to Chromatin by Core Binding Transcription Factors [dspace.mit.edu]

- 16. PRC1 Catalytic Activity Is Central to Polycomb System Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PRC1 Catalytic Activity Is Central to Polycomb System Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activity of PRC1 and histone H2AK119 monoubiquitination: Revising popular misconceptions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polycomb repressive complex 1 - Wikipedia [en.wikipedia.org]

- 20. Histone H2A Mono-Ubiquitination Is a Crucial Step to Mediate PRC1-Dependent Repression of Developmental Genes to Maintain ES Cell Identity | PLOS Genetics [journals.plos.org]

- 21. A Mechanism for Global Gene Silencing by Polycomb Repressive Complex 1♦: Polycomb Repressive Complex 1 (PRC1) Disassembles RNA Polymerase II Preinitiation Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PRC1 catalytic activity is central to Polycomb system function | bioRxiv [biorxiv.org]

- 23. search.lib.uconn.edu [search.lib.uconn.edu]

- 24. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ChIP-seq Data Processing for PcG Proteins and Associated Histone Modifications | Springer Nature Experiments [experiments.springernature.com]

- 28. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 29. biorxiv.org [biorxiv.org]

The Double-Edged Sword: H2A Ubiquitination's Role in Cancer Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Histone H2A ubiquitination, a key epigenetic modification, plays a pivotal and complex role in the landscape of cancer biology. This post-translational modification, primarily occurring on lysine 119 (H2AK119ub1), acts as a crucial regulator of gene expression, DNA damage repair, and cellular differentiation. Its dysregulation is increasingly implicated in the initiation and progression of numerous cancers, making the enzymes that write, erase, and read this mark attractive targets for novel therapeutic interventions. This technical guide provides a comprehensive overview of the core mechanisms of H2A ubiquitination in cancer, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathways.

Core Signaling Pathways in H2A Ubiquitination

The cellular machinery governing H2A ubiquitination is a tightly regulated system of "writer" E3 ligases and "eraser" deubiquitinases (DUBs). The balance of their activities dictates the landscape of H2A ubiquitination and, consequently, cellular fate.

Transcriptional Repression via Polycomb Repressive Complex 1 (PRC1)

One of the most well-characterized functions of H2A ubiquitination is in gene silencing, primarily mediated by the Polycomb Repressive Complex 1 (PRC1). The core catalytic activity of PRC1 resides in the RING1A/B E3 ubiquitin ligases, which are often activated by BMI1.[1] PRC1 is recruited to specific genomic loci, often by the PRC2 complex, where it catalyzes the monoubiquitination of H2A at lysine 119. This H2AK119ub1 mark serves to compact chromatin and inhibit transcriptional initiation and elongation, thereby silencing target genes, including many tumor suppressors.[2]

DNA Damage Response (DDR) and Genome Stability

H2A ubiquitination is also a critical player in the DNA damage response (DDR), a network of pathways that detects and repairs DNA lesions to maintain genomic integrity. Upon DNA double-strand breaks (DSBs), a signaling cascade is initiated, leading to the recruitment of E3 ligases like RNF8 and RNF168 to the damage site. These ligases catalyze the ubiquitination of H2A and its variant H2AX on lysines 13 and 15.[3] This ubiquitination serves as a scaffold to recruit downstream DDR factors, such as 53BP1 and BRCA1, which are essential for coordinating DNA repair through non-homologous end joining (NHEJ) or homologous recombination (HR).[4][5]

Quantitative Data on H2A Ubiquitination in Cancer

The dysregulation of H2A ubiquitination machinery is a common feature in many cancers. The following tables summarize key quantitative data on the expression and mutation status of H2A E3 ligases and deubiquitinases in various cancer types.

Table 1: Expression of H2A Ubiquitination-Related Enzymes in Cancer

| Gene | Cancer Type | Change in Expression | Quantitative Data | Clinical Correlation | Citation(s) |

| RING1B (RNF2) | Invasive Ductal Breast Carcinoma | Overexpressed | Moderate staining signal in carcinoma cells vs. barely detectable in normal ducts (p<0.000). | Coincident expression with FAK, required for cell migration and invasion. | [6][7][8] |

| ER+ and Basal Breast Cancer | High expression | High RNF2 expression correlates with poorer survival in both ER+ and Basal subtypes. | Associated with specific oncogenic pathways and metastasis. | ||

| USP22 | Colorectal Cancer | Overexpressed | Significantly higher expression in primary CRCs than in paired non-cancerous tissues (P < 0.0001). | High expression is associated with liver metastasis and poor patient survival. | [1][2] |

| Colon Cancer | Upregulated | 46.25% of colon cancer tissues were USP22-positive compared to 25% of normal tissues (P=0.009). | Associated with lymph node metastasis and later tumor stage. | [4][9] | |

| H2A.Z | Breast Cancer | High expression | Correlates highly with ERα, but is also associated with high-grade ER-negative cancers. | High expression is associated with lymph node metastasis and poorer patient survival. | [10][11] |

Table 2: Mutation Frequency of BAP1 (H2A Deubiquitinase) in Cancer

| Cancer Type | Cohort Description | Mutation Frequency | Clinical Correlation | Citation(s) |

| Uveal Melanoma | Metastasizing tumors | 84% (26 of 31) | Inactivating mutations are strongly associated with metastasis. | [2][12] |

| Pleural Mesothelioma | Unselected patients | Somatic mutations in ~20% of tumors. | Germline mutations are associated with longer survival compared to sporadic tumors. | [5][12][13][14][15] |

| Patients with germline mutations | 9-12% of patients | Associated with BAP1 tumor predisposition syndrome and earlier cancer development. | [12] |

Detailed Experimental Protocols

A thorough understanding of the techniques used to study H2A ubiquitination is essential for researchers in this field. Below are detailed methodologies for key experiments.

In Vitro Histone Ubiquitination Assay

This assay is used to determine if a purified E3 ligase can directly ubiquitinate histone H2A.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):

-

E1 ubiquitin-activating enzyme (e.g., 100 nM)

-

E2 ubiquitin-conjugating enzyme (e.g., UbcH5c, 500 nM)

-

Purified recombinant E3 ligase of interest (e.g., RING1B/BMI1 complex, 200 nM)

-

Substrate: Recombinant histone H2A or reconstituted nucleosomes (e.g., 1 µg)

-

Ubiquitin (e.g., 5 µg)

-

ATP (2 mM)

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis: Resolve the proteins by SDS-PAGE and analyze by Western blot using antibodies specific for histone H2A and ubiquitin to detect the ubiquitinated H2A species (which will appear as a higher molecular weight band).[3][16][17]

Chromatin Immunoprecipitation (ChIP) for H2AK119ub1

ChIP is used to identify the genomic regions where H2AK119ub1 is enriched, providing insights into the genes regulated by this modification.

Methodology:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or micrococcal nuclease (MNase) digestion.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H2AK119ub1. Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of H2AK119ub1 at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[18][19][20][21][22]

Western Blotting for Detection of Ubiquitinated H2A

This technique is used to detect and quantify the levels of ubiquitinated H2A in cell or tissue lysates.

Methodology:

-

Histone Extraction: Isolate nuclei from cells or tissues and perform acid extraction (e.g., with 0.2 N HCl) to enrich for histones.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

-

SDS-PAGE: Separate equal amounts of histone extracts on a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve the small histone proteins.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ubiquitylated H2A (recognizing the ubiquitin remnant) or a specific H2A ubiquitination site (e.g., H2AK119ub1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize the signal to a loading control such as total H3 or H4.[3][23][24][25][26]

Conclusion

H2A ubiquitination stands as a critical epigenetic regulator with profound implications for cancer development. Its dual role in transcriptional silencing and DNA damage repair highlights its context-dependent functions as both an oncogenic driver and a tumor suppressor. The enzymes that control H2A ubiquitination, particularly the PRC1 components and various DUBs, are frequently dysregulated in cancer and represent promising targets for therapeutic intervention. A deeper understanding of the molecular mechanisms governing H2A ubiquitination, facilitated by the robust experimental approaches detailed in this guide, will be instrumental in developing novel and effective anti-cancer strategies.

References

- 1. oncotarget.com [oncotarget.com]

- 2. USP22 drives colorectal cancer invasion and metastasis via epithelial-mesenchymal transition by activating AP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitin-specific peptidase 22 promotes proliferation and metastasis in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brief Report: Clinical characteristics of patients with malignant pleural mesothelioma harboring somatic BAP1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Polycomb group protein RING1B is overexpressed in ductal breast carcinoma and is required to sustain FAK steady state levels in breast cancer epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Polycomb group protein RING1B is overexpressed in ductal breast carcinoma and is required to sustain FAK steady state levels in breast cancer epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Histone variant H2A.Z can serve as a new target for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. H2A.Z overexpression promotes cellular proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mesotheliomahope.com [mesotheliomahope.com]

- 14. New BAP1 Finding Could Be Key to Regulating Mesothelioma [asbestos.com]

- 15. ascopubs.org [ascopubs.org]

- 16. In Vitro Ubiquitination and Deubiquitination Assays of Nucleosomal Histones [jove.com]

- 17. biotium.com [biotium.com]

- 18. chinbullbotany.com [chinbullbotany.com]

- 19. Chromatin immunoprecipitation [protocols.io]

- 20. pubcompare.ai [pubcompare.ai]

- 21. Tips for Chromatin Immunoprecipitation | Rockland [rockland.com]

- 22. H2AK119ub Antibody - ChIP Grade (C15410002) | Diagenode [diagenode.com]

- 23. pubcompare.ai [pubcompare.ai]

- 24. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 25. Histone Modification [labome.com]

- 26. Histone Ubiquitination Associates with BRCA1-Dependent DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of the PRC1 Inhibitor RB-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of RB-3, a first-in-class small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1). The information presented herein is intended to support further research and development efforts in the field of epigenetic therapeutics.

Introduction

Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator that mediates gene silencing through the monoubiquitination of histone H2A at lysine 119 (H2Aub).[1] Dysregulation of PRC1 activity has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[2] The catalytic activity of PRC1 is conferred by the heterodimeric core of RING1A/B and one of six PCGF paralogs.[1] The RING domain of RING1B is essential for the E3 ligase activity of PRC1, making it a compelling target for therapeutic intervention.[2]

This compound is a potent and selective inhibitor of PRC1 that was identified through a fragment-based ligand discovery approach.[1] It functions by directly binding to the RING domain of RING1B, thereby blocking the interaction of the PRC1 complex with nucleosomes and inhibiting H2A ubiquitination.[1] This guide details the discovery, synthesis, and biological characterization of this compound, providing a foundational resource for its application in research and drug development.

Discovery of this compound: A Fragment-Based Approach

The discovery of this compound was a result of a systematic fragment-based screening and optimization process aimed at identifying small molecules that bind to the RING1B-BMI1f complex, a core component of PRC1.

Figure 1: Workflow of the discovery and optimization of this compound.

The initial fragment screening identified a weak binder, RB-1. Through structure-guided medicinal chemistry, RB-1 was optimized to RB-2, which showed improved potency. Further refinement of RB-2, involving the replacement of an ethyl group with an isopropyl group and a chloro-phenyl moiety with a chloro-indole group to enhance hydrophobic interactions with RING1B, led to the development of this compound.[1]

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. The following is a general outline of the synthetic route. Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, can be found in the supplementary information of the primary publication by Shukla et al. (2021).

Chemical Name: 3-(5-chloro-1H-indol-1-yl)-N-((S)-1-(1H-indol-3-yl)propan-2-yl)-5-isopropyl-1H-pyrrole-2-carboxamide

This section would typically contain a detailed, step-by-step synthetic protocol. However, as the specific procedural details from the supplementary information of the source publication are not available, a generalized representation is provided.

A general synthetic strategy would likely involve:

-

Synthesis of the pyrrole core: Construction of the substituted pyrrole ring system.

-

Functionalization of the pyrrole: Introduction of the carboxamide and other substituents.

-

Coupling reactions: Amide bond formation between the pyrrole carboxylic acid derivative and the chiral amine side chain.

-

Final modifications and purification: Any final chemical transformations and purification of the final compound, this compound.

Quantitative Data

The following tables summarize the key quantitative data for the biological activity of this compound.

Table 1: Binding Affinity and Inhibitory Concentration of this compound

| Parameter | Value | Method | Target |

| Kd | 2.8 µM | Isothermal Titration Calorimetry (ITC) | RING1B-BMI1f |

| IC50 | 1.6 µM | In vitro Ubiquitination Assay | H2A Ubiquitination |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Concentration | Incubation Time | Result |

| C/EBPα-p42 Protein Levels | TEX cells | 6, 12, 25 µM | 8 days | Dose-dependent increase |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by directly targeting the RING domain of RING1B, a core catalytic component of the PRC1 complex. This binding event sterically hinders the interaction of PRC1 with the nucleosome, thereby preventing the monoubiquitination of histone H2A at lysine 119. The inhibition of H2Aub leads to the de-repression of PRC1 target genes, which in the context of leukemia, can induce cellular differentiation.

Figure 2: Signaling pathway of PRC1 and the inhibitory action of this compound.

Experimental Protocols

The following are outlines of the key experimental protocols used in the characterization of this compound. For detailed, step-by-step instructions, please refer to the supplementary information of Shukla et al., Nature Chemical Biology, 2021.

In Vitro H2A Ubiquitination Assay

This assay is used to determine the IC50 of this compound for the inhibition of PRC1-mediated H2A ubiquitination.

-

Reaction Mixture Preparation: A reaction buffer containing E1 activating enzyme, E2 conjugating enzyme (UbcH5c), ubiquitin, and recombinant PRC1 complex (RING1B-BMI1f) is prepared.

-

Substrate Addition: Recombinant nucleosomes are added as the substrate.

-

Inhibitor Treatment: this compound is added at various concentrations to the reaction mixtures.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specified temperature and duration.

-

Quenching and Analysis: The reaction is stopped, and the products are resolved by SDS-PAGE.

-

Detection: The level of H2A monoubiquitination is detected by Western blotting using an antibody specific for H2A-K119ub.

Isothermal Titration Calorimetry (ITC)

ITC is employed to measure the binding affinity (Kd) of this compound to the RING1B-BMI1f complex.

-

Sample Preparation: The RING1B-BMI1f protein is dialyzed into the appropriate buffer, and this compound is dissolved in the same buffer.

-

ITC Instrument Setup: The ITC instrument is equilibrated at the desired temperature.

-

Loading: The protein solution is loaded into the sample cell, and the this compound solution is loaded into the injection syringe.

-

Titration: A series of small injections of the this compound solution are made into the protein solution in the sample cell.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

AlphaScreen Assay

This assay is utilized to assess the ability of this compound to disrupt the interaction between the PRC1 complex and nucleosomes.

-

Reagent Preparation: Biotinylated nucleosomes, glutathione S-transferase (GST)-tagged RING1B-BMI1f, streptavidin-coated donor beads, and anti-GST acceptor beads are prepared in the assay buffer.

-

Reaction Setup: The biotinylated nucleosomes, GST-RING1B-BMI1f, and varying concentrations of this compound are incubated together.

-

Bead Addition: The donor and acceptor beads are added to the reaction mixture.

-

Incubation: The mixture is incubated in the dark to allow for bead-protein-nucleosome complex formation.

-

Signal Detection: The AlphaScreen signal is read on a compatible plate reader. A decrease in signal indicates the disruption of the PRC1-nucleosome interaction.

Cellular Assays

These assays are performed to evaluate the activity of this compound in a cellular context.

-

H2A Ubiquitination Levels: Cancer cell lines (e.g., K562) are treated with this compound for a specified time. Histones are then extracted, and the levels of H2Aub are assessed by Western blotting.

-

Colony Formation Assay: Leukemia cells are plated in semi-solid media containing different concentrations of this compound. The number of colonies formed after a defined incubation period is quantified to assess the effect of this compound on cell proliferation and self-renewal.

-

Cell Differentiation Assay: Leukemia cell lines (e.g., TEX cells) are treated with this compound. The expression of differentiation markers, such as C/EBPα-p42, is measured by Western blotting to determine the ability of this compound to induce cellular differentiation.

Conclusion

This compound is a valuable chemical probe for studying the biology of PRC1 and a promising lead compound for the development of novel epigenetic therapies. Its discovery through a fragment-based approach highlights the feasibility of targeting the historically challenging RING domains of E3 ligases. This technical guide provides a comprehensive resource for researchers and drug developers working with this compound, offering insights into its synthesis, mechanism of action, and biological characterization. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

RB-3: A Chemical Probe for Interrogating Polycomb Repressive Complex 1 (PRC1) Biology

An In-depth Technical Guide

This document provides a comprehensive technical overview of RB-3, a first-in-class chemical probe designed to target the E3 ligase activity of Polycomb Repressive Complex 1 (PRC1). PRC1 is an essential epigenetic regulator that plays a critical role in maintaining a repressive chromatin state through the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1).[1][2] Dysregulation of PRC1 activity is implicated in various cancers, making it a compelling target for therapeutic development and biological study.[3][4] this compound serves as a valuable tool for researchers, scientists, and drug development professionals to dissect the complex biology of PRC1.[1][2]

Mechanism of Action

This compound functions by directly binding to the RING1B subunit, a core catalytic component of the PRC1 complex.[1] Structural and biochemical studies have revealed that this compound binds to a hydrophobic pocket on RING1B, which is induced upon binding.[1][2] This binding event occurs at the interface RING1B uses to associate with the nucleosome.[1] Consequently, this compound competitively inhibits the interaction between the PRC1 complex and its nucleosome substrate.[4][5] This disruption prevents the E3 ligase-mediated transfer of ubiquitin to H2A, leading to a global reduction in H2AK119ub1 levels and subsequent modulation of gene expression.[1][6]

Quantitative Data Summary

The biochemical and cellular activities of this compound have been characterized using various quantitative assays. The data is summarized below, including data for RB-nc, a structurally similar but inactive compound used as a negative control.[1]

| Parameter | Molecule | Value | Assay Method | Target/System | Reference |

| Binding Affinity (Kd) | This compound | 2.8 μM | Isothermal Titration Calorimetry (ITC) | RING1B-BMI1f | [5][6] |

| Binding Affinity | RB-nc | No significant binding observed | Nuclear Magnetic Resonance (NMR) | RING1B-BMI1f | [1][5] |

| In Vitro Inhibition (IC50) | This compound | 1.6 μM | In Vitro Ubiquitination Assay | H2A Ubiquitination | [6] |

| Cellular Target Engagement (IC50) | This compound | 6.0 μM | NanoLuc Binary Technology (NanoBiT) | RING1B-Chromatin Interaction (HEK293T cells) | [1] |

| Cellular Activity | RB-nc | No activity observed | NanoLuc Binary Technology (NanoBiT) | RING1B-Chromatin Interaction (HEK293T cells) | [1] |

Signaling Pathway and Point of Intervention

The canonical PRC1 signaling pathway is integral to gene silencing. It is often initiated by the activity of PRC2, which deposits the H3K27me3 mark. This mark is then recognized by canonical PRC1 complexes, leading to the monoubiquitination of H2A and chromatin compaction, ultimately resulting in transcriptional repression.[7][8] this compound intervenes at the catalytic step of H2A ubiquitination.

Experimental Protocols

Detailed methodologies are crucial for the effective use of this compound as a chemical probe. Below are protocols for key experiments cited in its characterization.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

-

Objective: To quantify the binding affinity of this compound to the PRC1 core complex.

-

Materials:

-

Purified RING1B-BMI1 heterodimer complex.

-

This compound compound dissolved in a matched buffer (e.g., PBS with DMSO).

-

ITC instrument.

-

-

Protocol:

-

Prepare the protein solution (e.g., 20-50 µM RING1B-BMI1f) in the ITC cell.

-

Prepare the ligand solution (e.g., 200-500 µM this compound) in the injection syringe, using the exact same buffer as the protein.

-

Set the experimental parameters on the ITC instrument (e.g., temperature at 25°C, stirring speed, injection volume, and spacing).

-

Perform an initial injection (e.g., 0.4 µL) followed by a series of subsequent injections (e.g., 2 µL each) of the this compound solution into the protein-containing cell.

-

Record the heat changes after each injection.

-

Analyze the resulting titration curve by fitting it to a suitable binding model (e.g., one-site binding) to calculate the Kd.[5]

-

This biochemical assay reconstitutes the ubiquitination cascade in a test tube to measure the E3 ligase activity of PRC1 and its inhibition by this compound.

-

Objective: To determine the IC50 of this compound for PRC1-mediated H2A ubiquitination.

-

Materials:

-

Recombinant E1 (UBE1), E2 (e.g., UbcH5c), and ubiquitin.

-

Recombinant PRC1 complex (e.g., RING1B-BMI1).

-

Nucleosome substrate.

-

This compound at various concentrations.

-

Reaction buffer containing ATP.

-

SDS-PAGE gels and Western blot equipment.

-

Antibodies against H2AK119ub1 and total H2A.

-

-

Protocol:

-

Prepare a master mix containing E1, E2, ubiquitin, nucleosomes, and reaction buffer.

-

Aliquot the master mix into separate tubes.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the tubes.

-

Initiate the reaction by adding the PRC1 complex.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding SDS-loading buffer.

-

Boil the samples and resolve the proteins via SDS-PAGE.

-

Transfer proteins to a PVDF membrane and perform a Western blot using an antibody specific for H2AK119ub1. Use an antibody for total H2A as a loading control.

-

Quantify band intensities to determine the level of inhibition at each this compound concentration and calculate the IC50 value.[5][9]

-

This is a bead-based proximity assay used to measure the disruption of the PRC1-nucleosome interaction.

-

Objective: To confirm that this compound blocks the interaction between RING1B-BMI1f and nucleosomes.

-

Materials:

-

Biotinylated nucleosomes.

-

RING1B-BMI1f complex (e.g., GST-tagged).

-

Streptavidin-coated Donor beads.

-

Anti-GST Acceptor beads.

-

This compound at various concentrations.

-

Microplate reader capable of AlphaScreen detection.

-

-

Protocol:

-

In a 384-well plate, add the RING1B-BMI1f complex with varying concentrations of this compound and incubate.

-

Add biotinylated nucleosomes and incubate to allow for binding.

-

Add a slurry of Streptavidin-Donor and anti-GST Acceptor beads in the dark.

-

Incubate the plate in the dark to allow bead-protein complex formation.

-

Read the plate on an AlphaScreen-capable reader. A decrease in signal indicates disruption of the protein-nucleosome interaction.[5]

-

This live-cell assay measures protein-protein interactions in real-time to confirm target engagement by this compound within a cellular context.

-

Objective: To measure the cellular potency of this compound in disrupting the RING1B-chromatin interaction.

-

Materials:

-

HEK293T cells.

-

Plasmids encoding RING1B fused to LgBiT and Histone H2A fused to SmBiT.

-

Transfection reagent.

-

Nano-Glo® Live Cell Substrate.

-

This compound and RB-nc at various concentrations.

-

Luminometer.

-

-

Protocol:

-

Co-transfect HEK293T cells with the RING1B-LgBiT and H2A-SmBiT plasmids.

-

Plate the transfected cells in a 96-well white plate.

-

After 24-48 hours, treat the cells with a serial dilution of this compound or the negative control RB-nc.

-

Add the Nano-Glo® Live Cell Substrate to the wells.

-

Measure the luminescence signal using a plate reader.

-

Plot the dose-response curve to determine the cellular IC50.[1]

-

Experimental and Logical Workflows

Successful application of this compound requires a logical experimental workflow, from initial treatment to downstream analysis and interpretation. The probe's mechanism follows a clear cause-and-effect pathway within the cell.

Conclusion

This compound is a well-characterized chemical probe that offers a robust method for studying the function of PRC1.[1][2] By directly binding to RING1B and inhibiting its catalytic activity, this compound allows for the acute and reversible modulation of PRC1 function in a manner that is complementary to genetic approaches.[1] The detailed protocols and quantitative data provided herein serve as a guide for researchers to effectively utilize this compound to uncover novel insights into the roles of PRC1 in health and disease. As with any chemical probe, the use of appropriate controls, such as the inactive analog RB-nc, and careful dose-response studies are critical for generating robust and interpretable data.

References

- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors targeting Polycomb repressive complex 1 RING domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain | Semantic Scholar [semanticscholar.org]

- 4. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Polycomb repressive complex 1 - Wikipedia [en.wikipedia.org]

- 9. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]

PRC1 Complex in Hematopoiesis: A Technical Guide to Composition, Function, and Experimental Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Polycomb Repressive Complex 1 (PRC1) is a critical epigenetic regulator essential for maintaining hematopoietic stem cell (HSC) identity, controlling lineage commitment, and preventing malignant transformation. Its remarkable functional diversity is achieved through the combinatorial assembly of its subunits into distinct canonical and non-canonical complexes, each with unique targeting mechanisms and regulatory outputs. This technical guide provides a comprehensive overview of the composition of PRC1 complexes, their multifaceted roles in normal and malignant hematopoiesis, and detailed protocols for key experimental approaches used to investigate their function. We present quantitative data on the effects of PRC1 perturbation, elucidate its interplay with key signaling pathways, and offer visual representations of these complex interactions to serve as a valuable resource for researchers in hematology, oncology, and drug development.

Introduction to the PRC1 Complex

Polycomb group (PcG) proteins are evolutionarily conserved chromatin modifiers that play a pivotal role in the epigenetic silencing of genes, thereby governing cell fate decisions and maintaining cellular identity.[1] They assemble into two major multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2).[2] While PRC2 is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a hallmark of facultative heterochromatin, PRC1 mediates the monoubiquitylation of histone H2A on lysine 119 (H2AK119ub1).[2] This latter modification is a key repressive mark that contributes to chromatin compaction and transcriptional silencing.

The composition of PRC1 is highly heterogeneous, giving rise to a spectrum of complexes with distinct functions. These can be broadly classified into two major families: canonical PRC1 (cPRC1) and non-canonical PRC1 (ncPRC1).[2]

Canonical PRC1 (cPRC1) Complexes

The cPRC1 complexes are defined by the presence of a chromobox (CBX) protein, which recognizes and binds to the H3K27me3 mark deposited by PRC2.[2] This recruitment mechanism places cPRC1 downstream of PRC2 in the classical hierarchical model of Polycomb-mediated gene silencing. The core components of cPRC1 are:

-

PCGF: PCGF2 (Mel18) or PCGF4 (Bmi1)[2]

-

RING1: RING1A or RING1B (E3 ubiquitin ligase)[2]

-

PHC: PHC1, PHC2, or PHC3[3]

-

CBX: CBX2, CBX4, CBX6, CBX7, or CBX8[3]

Non-canonical PRC1 (ncPRC1) Complexes

In contrast to their canonical counterparts, ncPRC1 complexes lack a CBX subunit and are recruited to chromatin independently of H3K27me3.[2] Instead, they contain one of two mutually exclusive DNA-binding proteins, RYBP or YAF2, which enhance the E3 ligase activity of the RING1B subunit. The core components of ncPRC1 are:

-

PCGF: PCGF1, PCGF3, PCGF5, or PCGF6[2]

-

RING1: RING1A or RING1B[2]

-

RYBP/YAF2: Essential for PRC2-independent recruitment and enhanced catalytic activity.[2]

This compositional diversity allows for a nuanced regulation of gene expression, with different PRC1 complexes targeting distinct sets of genes and exerting specific functions in various cellular contexts.

The Role of PRC1 in Hematopoiesis

Hematopoiesis is a tightly regulated process involving the self-renewal of HSCs and their differentiation into all mature blood cell lineages. PRC1 complexes are indispensable for the proper execution of these developmental programs.

PRC1 in Hematopoietic Stem Cell Self-Renewal

Canonical PRC1, particularly the Bmi1-containing complex (PRC1.4), is a cornerstone of HSC self-renewal. Mice deficient in Bmi1 exhibit a severe reduction in HSC numbers and a compromised ability to reconstitute the hematopoietic system in transplantation assays.[4] A primary mechanism underlying this phenotype is the de-repression of the Ink4a/Arf (also known as Cdkn2a) tumor suppressor locus, which encodes the cell cycle inhibitors p16Ink4a and p19Arf.[4] However, the rescue of the Bmi1-deficient phenotype by the deletion of Ink4a/Arf is only partial, indicating that cPRC1 regulates other critical targets to maintain HSC function.

Non-canonical PRC1 complexes also contribute to HSC maintenance, albeit through distinct mechanisms. For instance, PRC1.1, which contains PCGF1, is crucial for suppressing premature myeloid differentiation in HSCs.[5]

PRC1 in Hematopoietic Lineage Commitment

The dynamic exchange of PRC1 subunits plays a vital role in guiding lineage commitment. For example, the differential expression of CBX proteins in cPRC1 influences the fate of hematopoietic progenitors. High levels of CBX7 are associated with the maintenance of an undifferentiated state, while an increase in CBX8 expression promotes myeloid differentiation.[6]

Non-canonical PRC1 complexes are also instrumental in lineage specification. PRC1.1, through the action of its PCGF1 subunit, represses genes associated with the myeloid lineage, thereby promoting lymphoid development.[5] Loss of PCGF1 leads to a significant reduction in B-lymphoid cells and an expansion of myeloid progenitors.[7]

PRC1 in Malignant Hematopoiesis

Given its fundamental role in regulating the proliferation and differentiation of hematopoietic cells, it is not surprising that dysregulation of PRC1 is frequently observed in hematological malignancies. Overexpression of Bmi1 is a common feature of various leukemias and is associated with enhanced self-renewal of leukemic stem cells.[4]

Non-canonical PRC1 complexes are also implicated in tumorigenesis. For example, PRC1.1 is essential for the survival and proliferation of human leukemic stem cells.[8]

Quantitative Data on PRC1 Function in Hematopoiesis

The following tables summarize key quantitative data from studies investigating the impact of PRC1 subunit disruption on hematopoietic cell populations.

| Gene Knockout | Cell Type | Phenotype | Fold Change/Quantitative Measure | Reference |

| Bmi1 | Hematopoietic Stem Cells (HSCs) | Decreased self-renewal | 10-fold reduction in competitive repopulating units | [4] |

| Bmi1 | Hematopoietic Stem Cells (HSCs) | Increased expression of Ink4a/Arf | ~4-fold increase in p16Ink4a mRNA | [4] |

| Pcgf1 | Hematopoietic Stem Cells (HSCs) | Myeloid-biased differentiation | 2-fold increase in granulocyte-macrophage progenitors (GMPs) | [5] |

| Pcgf1 | B-cell precursors | Impaired B-cell development | >5-fold reduction in pre-B and pro-B cells | [7] |

| Ring1b | Hematopoietic Stem and Progenitor Cells (HSPCs) | Proliferation arrest and apoptosis | ~3-fold increase in Annexin V-positive cells | [9] |

| PRC1 Subunit | Hematopoietic Cell Type | Relative Expression Level (mRNA or Protein) | Reference |

| CBX7 | Hematopoietic Stem Cells (HSCs) | High | [6] |

| CBX8 | Myeloid Progenitors | High | [6] |

| PCGF1 | Lymphoid-primed Multipotent Progenitors (LMPPs) | High | [7] |

| PCGF4 (Bmi1) | Hematopoietic Stem Cells (HSCs) | High | [4] |

| RYBP | Hematopoietic Stem and Progenitor Cells (HSPCs) | Moderate | [4] |

PRC1 and Key Signaling Pathways in Hematopoiesis

PRC1 complexes exert their influence on hematopoiesis not only through direct gene repression but also by modulating the activity of key signaling pathways.

PRC1 and the Wnt Signaling Pathway

The Wnt signaling pathway is a critical regulator of HSC self-renewal and differentiation.[10] PRC1 has been shown to repress several components of the Wnt pathway, thereby fine-tuning its activity. In the absence of Bmi1, there is an upregulation of Wnt signaling, which contributes to the exhaustion of the HSC pool.[11] This repression is mediated, at least in part, by the direct binding of Bmi1 to the promoters of Wnt target genes such as Lef1 and Tcf4.[11]

PRC1 and the Notch Signaling Pathway

The Notch signaling pathway is another crucial regulator of hematopoietic development, particularly in T-cell lineage commitment.[12] While direct regulation of Notch pathway components by PRC1 in hematopoiesis is less well-characterized, there is evidence of crosstalk. For instance, PRC1 and Notch signaling can converge on common target genes to regulate their expression. Further research is needed to fully elucidate the intricate interplay between these two pathways in hematopoietic stem and progenitor cells.

PRC1 and the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a potent inhibitor of HSC proliferation, contributing to the maintenance of their quiescent state.[13] There is emerging evidence that PRC1 may regulate components of the TGF-β pathway to control HSC cycling. For example, PRC1 has been shown to repress the expression of TGF-β receptors in other cell types, suggesting a potential mechanism for modulating TGF-β sensitivity in HSCs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of the PRC1 complex in hematopoiesis.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H2AK119ub1

ChIP-seq is a powerful technique to identify the genome-wide localization of histone modifications and DNA-binding proteins. This protocol is optimized for the analysis of H2AK119ub1 in hematopoietic stem and progenitor cells.

Materials:

-

Antibodies: Anti-H2AK119ub1 (e.g., Cell Signaling Technology, Cat# 8240), anti-RING1B (e.g., provided by H. Koseki's lab or commercial equivalent)[9]

-

Buffers:

-

Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, supplemented with protease inhibitors.

-

Wash Buffer A: 50 mM HEPES-KOH (pH 7.5), 500 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS.

-

Wash Buffer B: 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, 250 mM LiCl, 0.5% NP-40, 0.5% Sodium Deoxycholate.

-

TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.

-

-

Protein A/G magnetic beads

-

Sonication equipment (e.g., Diagenode Bioruptor)

Protocol:

-

Cell Cross-linking: Resuspend 10-20 million hematopoietic cells in 10 ml of RPMI medium. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes.

-

Chromatin Sonication: Sonicate the lysate to shear the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined.

-

Immunoprecipitation: Centrifuge the sonicated lysate at 14,000 rpm for 10 minutes at 4°C. Pre-clear the supernatant with Protein A/G magnetic beads for 1 hour at 4°C. Incubate the pre-cleared chromatin with the anti-H2AK119ub1 antibody overnight at 4°C with rotation.

-

Immune Complex Capture: Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Washes: Wash the beads sequentially with Lysis Buffer, Wash Buffer A, Wash Buffer B, and TE Buffer.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight in the presence of Proteinase K.

-

DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

Co-immunoprecipitation (Co-IP) for PRC1 Complex Analysis

Co-IP is used to identify protein-protein interactions and to confirm the composition of protein complexes. This protocol is designed to isolate PRC1 complexes from hematopoietic cells.

Materials:

-

Antibodies: Antibody against a specific PRC1 subunit (e.g., anti-Bmi1, anti-RING1B).

-

Buffers:

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.[14]

-

-

Protein A/G magnetic beads

Protocol:

-

Cell Lysis: Harvest hematopoietic cells and wash with ice-cold PBS. Resuspend the cell pellet in Co-IP Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

-

Immunoprecipitation: Remove the beads and add the primary antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Washes: Wash the beads three to five times with Co-IP Lysis Buffer.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Hematopoietic Stem Cell Functional Assays

Colony-Forming Unit (CFU) Assay:

The CFU assay is an in vitro functional assay to quantify hematopoietic progenitor cells based on their ability to form colonies in a semi-solid medium.[15]

Materials:

-

Semi-solid medium: Methylcellulose-based medium containing appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO, GM-CSF).

-

Culture dishes: 35 mm non-tissue culture treated dishes.

Protocol:

-

Cell Preparation: Isolate mononuclear cells from bone marrow or peripheral blood.

-

Plating: Mix a defined number of cells with the methylcellulose medium and plate into culture dishes.

-

Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

-

Colony Scoring: Identify and count the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology under an inverted microscope.

Serial Transplantation Assay:

This in vivo assay is the gold standard for assessing the self-renewal capacity of HSCs.[16]

Protocol:

-

Primary Transplant: Isolate a defined number of HSCs (or total bone marrow cells) from a donor mouse and transplant them into a lethally irradiated recipient mouse.

-

Reconstitution Analysis: After a defined period (e.g., 16 weeks), analyze the peripheral blood of the recipient mouse to determine the level of donor cell engraftment.

-

Secondary Transplant: Isolate bone marrow cells from the primary recipient and transplant them into a secondary lethally irradiated recipient.

-

Subsequent Transplants: Repeat the process for tertiary and quaternary transplants. The ability to reconstitute the hematopoietic system in serial recipients is a measure of the long-term self-renewal capacity of the initial HSC population.

Conclusion

The PRC1 complex is a master regulator of hematopoiesis, with its diverse subunit composition enabling a wide range of functions in HSC self-renewal, lineage commitment, and the prevention of malignant transformation. Understanding the intricate mechanisms by which different PRC1 complexes are targeted to specific genomic loci and how they modulate gene expression is crucial for developing novel therapeutic strategies for hematological disorders. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of PRC1 function in the hematopoietic system. As our knowledge of the PRC1 interactome and its crosstalk with other signaling pathways expands, so too will our ability to therapeutically target this critical epigenetic regulator for the treatment of a variety of blood diseases.

References

- 1. elifesciences.org [elifesciences.org]

- 2. Polycomb complexes in normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 4. researchgate.net [researchgate.net]

- 5. Polycomb repressive complex 1.1 coordinates homeostatic and emergency myelopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt Signaling: Role in Regulation of Haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]